Fsi-TN42

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

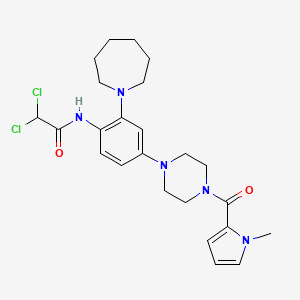

Structure

3D Structure

Properties

Molecular Formula |

C24H31Cl2N5O2 |

|---|---|

Molecular Weight |

492.4 g/mol |

IUPAC Name |

N-[2-(azepan-1-yl)-4-[4-(1-methylpyrrole-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C24H31Cl2N5O2/c1-28-10-6-7-20(28)24(33)31-15-13-29(14-16-31)18-8-9-19(27-23(32)22(25)26)21(17-18)30-11-4-2-3-5-12-30/h6-10,17,22H,2-5,11-16H2,1H3,(H,27,32) |

InChI Key |

XWZXUMZNZGHQGY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)NC(=O)C(Cl)Cl)N4CCCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Fsi-TN42 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Fsi-TN42

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, selective, and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme pivotal in the biosynthesis of retinoic acid (RA).[1][2][3] Emerging research has identified this compound as a promising therapeutic agent for obesity. In preclinical studies involving diet-induced obese mouse models, this compound has been demonstrated to promote weight loss, primarily through the reduction of fat mass without a corresponding decrease in lean body mass.[1][2][4] Notably, this is achieved without altering food intake or physical activity levels.[1][2][4] The primary mechanism of action is believed to be the modulation of energy metabolism, leading to a preferential utilization of fat for energy.[1][2][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing the associated signaling pathways, experimental data, and methodologies.

Core Mechanism of Action: ALDH1A1 Inhibition

The primary molecular target of this compound is the enzyme ALDH1A1. This compound exhibits high specificity and potency as an irreversible inhibitor of this enzyme.

Signaling Pathway

The inhibition of ALDH1A1 by this compound disrupts the conversion of retinal to retinoic acid, a key signaling molecule involved in the regulation of gene expression related to metabolism and adipogenesis. The proposed signaling cascade initiated by this compound is as follows:

Caption: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 | Selectivity | Reference |

| ALDH1A1 | 23 nM | 800-fold vs ALDH1A2 | [3][4] |

Table 2: Effects of this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Control (Moderate Fat Diet) | This compound (1 g/kg in diet) | Outcome | Reference |

| Weight Change | Weight loss | Accelerated weight loss | Statistically significant | [1] |

| Fat Mass | Reduction | Greater reduction | Statistically significant | [1] |

| Lean Mass | No significant change | No significant change | No difference | [1] |

| Food Intake | No change | No change | No difference | [1][2][4] |

| Activity Levels | No change | No change | No difference | [1][2][4] |

| Energy Expenditure | Maintained | Maintained | No significant difference | [1][2][4] |

| Substrate Utilization | Mixed | Preferential fat utilization | Shift in metabolism | [1][2][4] |

| Male Fertility | Fertile | Fertile | No adverse effects | [1][2] |

| Organ Toxicity | No signs of toxicity | No signs of toxicity | No adverse effects | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Animal Model for Diet-Induced Obesity

-

Induction of Obesity: Mice were fed a high-fat diet for 8 weeks to induce obesity.[2][4]

-

Treatment Groups: Post-obesity induction, mice were divided into three groups:

-

Moderate Fat Diet (MFD)

-

MFD + WIN 18,446 (1 g/kg diet) - a pan-ALDH1A inhibitor

-

MFD + this compound (1 g/kg diet)

-

-

Control Group: A group of mice was fed a low-fat diet for the entire study duration.[2][4]

-

Monitoring: Body weight was measured weekly, and fasting glucose was determined every 4 weeks.[2][4]

Caption: Experimental workflow for the in vivo mouse study.

Energy Balance and Appetite Assessment

-

Methodology: Indirect calorimetry was performed to assess energy balance.[1]

-

Parameters Measured:

-

Food intake

-

Physical activity

-

Energy expenditure

-

-

Conditions: Measurements were taken under thermoneutral (30°C) and mild cold challenge (14°C) conditions.[4]

Fertility Study

-

Methodology: A mating study was conducted to evaluate the effects of this compound on male fertility.[1][2]

-

Outcome: this compound was found to have no adverse effects on male fertility.[1][2]

Toxicity Assessment

-

Methodology: Tissues were collected at the end of the study for histopathological examination.[1][2]

-

Analysis: Complete blood counts were performed to assess for any signs of systemic toxicity.[1][2]

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for the management of obesity by targeting metabolic pathways rather than appetite suppression. Its high specificity for ALDH1A1 minimizes the off-target effects observed with less specific inhibitors.[1] The preclinical data strongly support its potential as a weight-loss agent that promotes the utilization of fat for energy.

Future research should focus on elucidating the complete downstream signaling cascade from retinoic acid modulation to the observed metabolic shift. Further studies are also warranted to explore the potential of this compound in combination with existing weight-loss therapies to achieve synergistic effects.[1][2][4]

References

- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Core Properties and Mechanism of Action

An In-depth Technical Guide to the ALDH1A1 Inhibitor FSI-TN42

This guide provides a comprehensive technical overview of this compound (also known as N42), a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). It is intended for researchers, scientists, and professionals in the field of drug development. This document details the inhibitor's mechanism of action, key quantitative data, relevant experimental protocols, and its dual therapeutic potential in metabolic diseases and oncology.

This compound is a potent, specific, and orally bioavailable small molecule that irreversibly inhibits the ALDH1A1 enzyme.[1] ALDH1A1 is a critical enzyme in the biosynthesis of retinoic acid (RA) from its precursor, retinaldehyde.[2][3][4] By blocking this enzymatic step, this compound effectively reduces the intracellular levels of retinoic acid, a potent signaling molecule that regulates a wide array of genes involved in cellular differentiation, proliferation, and metabolism.[3][4][5]

The primary applications of this compound explored to date are in the treatment of diet-induced obesity and as a targeted therapy against cancer stem cells (CSCs).

Role in Obesity and Metabolic Disease

In the context of metabolic disease, ALDH1A1 is predominantly expressed in white adipose tissue (WAT).[6] Genetic studies have shown that mice lacking the Aldh1a1 gene are resistant to diet-induced obesity, highlighting this enzyme as a promising therapeutic target.[4] this compound leverages this by inhibiting ALDH1A1 in adipose tissue. This inhibition leads to an accumulation of retinaldehyde, which in turn activates the retinoic acid receptor (RAR) and induces a "browning" of white adipose tissue. This process involves the upregulation of a thermogenic transcriptional program, most notably the expression of Uncoupling Protein-1 (UCP1).[4][6] The increased UCP1 expression in WAT leads to uncoupled respiration and adaptive thermogenesis, thereby increasing energy expenditure and promoting weight loss by reducing fat mass without affecting lean mass.[4][7]

Role in Oncology: Targeting Cancer Stem Cells

In oncology, ALDH1A1 is recognized as a significant marker for cancer stem cells (CSCs) in a variety of solid tumors, including breast, ovarian, lung, and prostate cancers.[1][7][8][9] High ALDH1A1 activity within a tumor is often correlated with increased chemoresistance, tumor recurrence, and poor patient prognosis.[1][8] ALDH1A1 contributes to the CSC phenotype by synthesizing retinoic acid, which activates downstream signaling pathways crucial for stemness, such as PI3K/AKT and Wnt/β-catenin.[1][2][10] By inhibiting ALDH1A1, this compound can disrupt these pathways, leading to a reduction in the CSC population, decreased expression of stemness markers, and potentially re-sensitizing tumors to conventional chemotherapy.[9]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Fold Selectivity | Reference |

| IC₅₀ | ALDH1A1 | 23 nM | ~800x | [1] |

| IC₅₀ | ALDH1A2 | 18 µM | - | [1] |

Table 2: In Vivo Pharmacodynamics in Mice

| Tissue | Assay | Effect of this compound (N42) | Reference |

| Liver | RA Synthesis Capacity | >75% reduction | [5] |

| Adipose Tissue | RA Synthesis Capacity | ~30% reduction | [5] |

Table 3: Preclinical Efficacy in Diet-Induced Obesity Mouse Model

| Parameter | Observation | Note | Reference |

| Body Weight | Significantly accelerated weight loss compared to control | Specific quantitative data (e.g., mean % weight loss) was not available in the searched literature. | [4][7][11] |

| Fat Mass | Significant reduction | - | [4][7] |

| Lean Mass | No significant change | - | [4][7] |

| Food Intake | No significant alteration | - | [4][7] |

| Energy Expenditure | Maintained at a similar level to control despite weight loss | - | [4][7] |

| Substrate Utilization | Preferential use of fat postprandially | - | [7] |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and plasma half-life for this compound were mentioned as previously reported in literature but were not available in the search results.[5][12]

Signaling and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to visualize key pathways and processes related to this compound.

Caption: this compound mechanism of action in promoting weight loss.

Caption: ALDH1A1's role in maintaining cancer stem cell properties.

Caption: Experimental workflows for this compound evaluation.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the evaluation of ALDH1A1 inhibitors.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This protocol is used to determine the IC₅₀ value of an inhibitor against purified ALDH1A1 enzyme.[13]

-

Reagents and Materials:

-

Purified recombinant human ALDH1A1 enzyme (100–200 nM).

-

Assay Buffer: 25 mM BES buffer, pH 7.5.

-

Cofactor: 200 µM NAD⁺.

-

Substrate: 100 µM propionaldehyde.

-

Test Compound: this compound dissolved in DMSO (typically 1% final concentration).

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In each well of the microplate, add the assay buffer, ALDH1A1 enzyme, and NAD⁺.

-

Add the diluted this compound or DMSO (for vehicle control) to the respective wells and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding the propionaldehyde substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the reaction rate (V) for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vivo Diet-Induced Obesity Mouse Model

This protocol describes the in vivo efficacy testing of this compound in a mouse model of obesity.[5][7][13]

-

Animals and Diet:

-

Male C57BL/6J mice.

-

High-Fat Diet (HFD) for obesity induction (e.g., 60% kcal from fat).

-

Moderate-Fat Diet (MFD) for the treatment phase.

-

Control Diet (Low-Fat).

-

-

Procedure:

-

Induction Phase: Feed mice an HFD for 8 weeks to induce obesity and insulin resistance.

-

Treatment Phase:

-

Monitoring:

-

Record body weight weekly.

-

Monitor food intake.

-

Perform metabolic assessments such as fasting glucose tests every 4 weeks.

-

-

Terminal Analysis: After the treatment period (e.g., 5-8 weeks), euthanize the animals and collect tissues.[5][13]

-

Harvest and weigh visceral (epididymal, retroperitoneal) and subcutaneous adipose depots.

-

Collect liver and other organs for histopathology to assess for toxicity (e.g., hepatic lipidosis).

-

Analyze tissues for retinoid levels and the expression of genes related to metabolism and thermogenesis (e.g., UCP1).

-

-

Aldefluor Assay for Cancer Stem Cell Identification

This protocol is used to identify and isolate a population of cells with high ALDH activity, characteristic of CSCs.[6][8]

-

Reagents and Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies).

-

Single-cell suspension of cancer cells (1 x 10⁶ cells/mL) in ALDEFLUOR™ Assay Buffer.

-

Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, for the negative control.

-

Flow cytometer.

-

-

Procedure:

-

Prepare a single-cell suspension from the cancer cell line or primary tumor.

-

Resuspend cells at 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.

-

For each sample, prepare a "Test" tube and a "Control" tube.

-

Add the activated ALDEFLUOR™ substrate to the "Test" tube.

-

Immediately mix and transfer half of the cell suspension from the "Test" tube to the "Control" tube, which contains DEAB.

-

Incubate both tubes for 30-60 minutes at 37°C, protected from light.

-

After incubation, centrifuge the cells and resuspend them in ice-cold assay buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cell population in the "Test" sample that is absent in the DEAB "Control" sample. These cells can then be sorted for further experiments.

-

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer cells, a key property of CSCs.[3][14]

-

Reagents and Materials:

-

Ultra-low attachment plates (e.g., 24-well or 96-well).

-

Serum-free sphere formation medium (e.g., DMEM/F12) supplemented with B-27 supplement, human epidermal growth factor (hEGF), and basic fibroblast growth factor (bFGF).

-

Single-cell suspension of cancer cells.

-

-

Procedure:

-

Prepare a single-cell suspension of the cells to be tested (e.g., FACS-sorted ALDH+ cells).

-

Count the viable cells and dilute them in the sphere formation medium to a low density (e.g., 500-2000 cells/mL).

-

Plate the cell suspension into the wells of an ultra-low attachment plate.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 7-14 days.

-

Monitor the formation of floating, spherical colonies (spheres or tumorspheres) under a microscope.

-

To quantify self-renewal, count the number of spheres formed per number of cells seeded. Spheres are typically defined as having a diameter greater than 50 µm.

-

For serial passaging (a more stringent test of self-renewal), collect the primary spheres, dissociate them back into single cells, and re-plate them under the same conditions to assess secondary sphere formation.

-

References

- 1. stemcell.com [stemcell.com]

- 2. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Stem Cell Properties in Human Ovarian Carcinoma Cells Using Multi and Single Cell-based Spheres Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Method for Identifying Stem-Like Cells in Esophageal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. m.youtube.com [m.youtube.com]

- 8. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 9. youtube.com [youtube.com]

- 10. ALDH1A1 maintains the cancer stem-like cells properties of esophageal squamous cell carcinoma by activating the AKT signal pathway and interacting with β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ALDH1A1 drives prostate cancer metastases and radioresistance by interplay with AR- and RAR-dependent transcription [thno.org]

- 13. researchgate.net [researchgate.net]

- 14. Isolation of cancer stem cells by sphere formation assay [protocols.io]

Fsi-TN42: A Deep Dive into its Core Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fsi-TN42 has emerged as a potent and highly selective irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the biosynthesis of retinoic acid (RA).[1][2][3] This technical guide provides an in-depth exploration of the core biological functions of this compound, focusing on its mechanism of action, impact on key signaling pathways, and its demonstrated effects on metabolic regulation. We present a comprehensive summary of quantitative data, detailed experimental protocols from foundational studies, and visual representations of its molecular interactions and experimental applications to facilitate further research and drug development efforts in the fields of obesity and metabolic disease.

Core Biological Function: Selective Inhibition of ALDH1A1

The primary biological function of this compound is its highly specific and irreversible inhibition of the ALDH1A1 enzyme.[2][3] ALDH1A1 catalyzes the oxidation of retinaldehyde to retinoic acid, a potent signaling molecule that regulates a wide array of physiological processes, including adipogenesis, lipid metabolism, and energy homeostasis.[4][5] By blocking this key step in RA synthesis, this compound effectively modulates the expression of retinoic acid receptor (RAR)-dependent genes, leading to significant metabolic reprogramming.[4]

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantitatively characterized in several studies.

| Parameter | Value | Target Enzyme | Notes |

| IC50 | 23 nM | ALDH1A1 | The half maximal inhibitory concentration, indicating high potency.[1][3] |

| Selectivity | 800-fold | ALDH1A1 vs. ALDH1A2 | Demonstrates high specificity for ALDH1A1 over the related isoform ALDH1A2 (IC50 of 18 μM).[1][2] |

| In Vivo RA Synthesis Reduction (Adipose Tissue) | 85% | ALDH1A1 | Measured within 6 hours of administration.[4] |

| In Vivo RA Synthesis Reduction (Epididymal Adipose) | ~30% | ALDH1A1 | |

| In Vivo RA Synthesis Reduction (Liver) | >75% | ALDH1A1 | Shows tissue-specific effects on RA synthesis.[2][4] |

Key Signaling Pathways Modulated by this compound

This compound's inhibition of ALDH1A1 initiates a cascade of downstream effects on several critical signaling pathways.

Retinoic Acid Biosynthesis Pathway

The most direct molecular consequence of this compound activity is the disruption of the retinoic acid biosynthesis pathway. This leads to a decrease in the cellular concentration of retinoic acid.

Caption: this compound inhibits ALDH1A1, blocking retinoic acid synthesis.

Thermogenesis and Energy Expenditure

This compound treatment has been shown to increase thermogenesis, the process of heat production in organisms. This is primarily achieved through the upregulation of Uncoupling Protein 1 (UCP1) in brown adipose tissue.[4] The accumulation of retinaldehyde, due to ALDH1A1 inhibition, is thought to activate RAR-mediated transcription of thermogenic genes like UCP1.[4]

| Gene | Fold Change | Tissue | Functional Role |

| UCP1 | 2.5-fold increase | Brown Adipose Tissue | Key mediator of thermogenesis.[4] |

| Adiponectin | 40% decrease | White Adipose Tissue | Hormone involved in regulating glucose levels and fatty acid breakdown.[4] |

Lean Mass Preservation

A significant finding in preclinical studies is that this compound promotes fat loss while preserving lean muscle mass.[5][6] The underlying molecular mechanisms are believed to involve the modulation of protein synthesis and degradation pathways. Potential pathways implicated include the mechanistic target of rapamycin (mTOR) signaling and activin receptor signaling, both of which are crucial for muscle mass homeostasis.[4]

Caption: Proposed pathways for this compound-mediated lean mass preservation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vivo Mouse Model of Diet-Induced Obesity

This protocol is designed to assess the efficacy of this compound in promoting weight loss and improving metabolic parameters in an obese mouse model.

Caption: Workflow for in vivo efficacy studies of this compound.

-

Obesity Induction: Mice are fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce obesity.[7]

-

Treatment Administration: this compound is administered daily via oral gavage or mixed into a modified diet (e.g., a medium-fat diet, MFD). A common dosage is 200 mg/kg of body weight.[2][7]

-

Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[2][7]

-

Metabolic Phenotyping:

Retinoid Quantification by LC-MS/MS

This method is used to accurately measure the levels of retinoic acid in biological samples, providing a direct readout of this compound's pharmacodynamic effect.

-

Sample Preparation: Tissues are homogenized and retinoids are extracted under low-light conditions to prevent isomerization.[8]

-

Chromatography: Extracted retinoids are separated using liquid chromatography (LC).

-

Detection: Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification of retinoic acid and its isomers.[4][8] This method can achieve a lower limit of detection in the attomolar range.[8]

In Vitro ALDH1A1 Inhibition Assay

This assay is used to determine the IC50 and selectivity of this compound.

-

Enzyme Source: Purified recombinant ALDH1A1 and ALDH1A2 enzymes are used.[2]

-

Assay Principle: The enzymatic activity is measured by monitoring the production of NADH from NAD+ in the presence of the retinaldehyde substrate.

-

Procedure: The enzymes are incubated with varying concentrations of this compound before the addition of the substrate. The rate of NADH production is measured spectrophotometrically or fluorometrically.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a suitable pharmacological model.

Summary of Metabolic Effects

Treatment with this compound in diet-induced obese mice has been shown to produce a range of beneficial metabolic effects, without altering food intake or physical activity levels.[5][7]

| Parameter | Observation | Significance |

| Body Weight | Significant reduction compared to control.[5] | Demonstrates anti-obesity efficacy. |

| Fat Mass | Significant reduction.[5] | Primary driver of weight loss. |

| Lean Mass | No significant decrease.[5][6] | A key advantage over many weight loss interventions. |

| Adipose Tissue | Reduction in the size of visceral and subcutaneous adipose depots.[5] | Indicates a reduction in overall adiposity. |

| Blood Glucose | Significantly lower in the non-fasted state.[5] | Suggests improved glycemic control. |

| Cholesterol | Decreased levels.[5] | Indicates improved lipid metabolism. |

| Energy Expenditure | Maintained at a similar level to control, despite weight loss.[5][7] | Prevents the typical metabolic slowdown associated with caloric restriction. |

| Substrate Utilization | Preferential use of fat for energy, particularly postprandially.[5][7] | Highlights the metabolic reprogramming towards fat oxidation. |

| Male Fertility | Not affected.[5][7] | Addresses a side effect observed with less specific ALDH inhibitors. |

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its high selectivity for ALDH1A1 allows for targeted modulation of retinoic acid signaling, leading to a desirable metabolic phenotype characterized by fat loss, lean mass preservation, and improved glycemic control. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the clinical translatability of this compound. Future research should focus on elucidating the precise molecular mechanisms underlying its effects on lean mass preservation and exploring its potential in combination with other therapeutic agents for enhanced metabolic benefits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy this compound [smolecule.com]

- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Fsi-TN42: A Technical Guide to a Novel ALDH1A1 Inhibitor for Obesity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fsi-TN42 is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in the biosynthesis of retinoic acid and the regulation of metabolic processes. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of this compound. It details the scientific rationale for targeting ALDH1A1 in the context of obesity, the in vitro and in vivo pharmacological properties of this compound, and the experimental methodologies employed in its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ALDH1A1 inhibition for metabolic diseases.

Introduction: The Rationale for ALDH1A1 Inhibition in Obesity

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of type 2 diabetes, cardiovascular disease, and certain cancers. Retinoic acid (RA), a metabolite of vitamin A, is a key signaling molecule that regulates various physiological processes, including adipogenesis and energy metabolism. Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the biosynthesis of RA from its retinaldehyde precursor.

Studies in preclinical models have demonstrated that genetic deletion of Aldh1a1 in mice confers resistance to diet-induced obesity, suggesting that inhibition of this enzyme could be a viable therapeutic strategy for weight management.[1] The development of selective ALDH1A1 inhibitors, therefore, presents a promising avenue for novel anti-obesity therapeutics. This compound was developed as a specific inhibitor of ALDH1A1 to investigate this therapeutic hypothesis.[1]

Discovery and In Vitro Characterization of this compound

This compound was identified through a screening campaign aimed at discovering potent and selective inhibitors of ALDH1A1. Its chemical structure and inhibitory activity were characterized through a series of in vitro assays.

Enzymatic Inhibition Assay

The inhibitory potency of this compound against human ALDH1A1 was determined using a fluorometric assay that measures the production of NADH.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (nM) | Selectivity vs. ALDH1A2 |

| ALDH1A1 | 23 | - |

| ALDH1A2 | >18,000 | ~800-fold |

Data sourced from studies on the characterization of this compound.

Experimental Protocol: ALDH1A1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human ALDH1A1.

Materials:

-

Recombinant human ALDH1A1 enzyme

-

NAD+

-

Retinaldehyde (substrate)

-

This compound

-

Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the ALDH1A1 enzyme, NAD+, and the this compound dilutions.

-

Initiate the enzymatic reaction by adding the retinaldehyde substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence of the produced NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each this compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Preclinical In Vivo Development: Diet-Induced Obesity Model

The efficacy of this compound in a relevant disease model was assessed using a diet-induced obesity (DIO) mouse model.

Study Design and Key Findings

Male C57BL/6J mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity. The obese mice were then switched to a moderate-fat diet (MFD) alone or supplemented with this compound (1 g/kg of diet) for an additional 8 weeks. A control group was maintained on a low-fat diet.[1][2]

Table 2: Effects of this compound on Body Weight and Composition in DIO Mice

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Fat Mass Reduction (%) |

| MFD Control | 45.2 ± 1.5 | 42.1 ± 1.8 | -6.8 ± 2.1 | -15.3 ± 3.5 |

| MFD + this compound | 44.8 ± 1.2 | 38.5 ± 1.4 | -14.1 ± 2.5 | -28.7 ± 4.1* |

p < 0.05 compared to MFD Control. Values are presented as mean ± SEM. Data extracted from published studies.[1]

Table 3: Effects of this compound on Metabolic Parameters in DIO Mice

| Treatment Group | Food Intake ( g/day ) | Energy Expenditure (kcal/day/kg^0.75) | Respiratory Exchange Ratio (RER) - Dark Phase |

| MFD Control | 3.1 ± 0.2 | 235 ± 10 | 0.92 ± 0.02 |

| MFD + this compound | 3.0 ± 0.3 | 230 ± 12 | 0.85 ± 0.03* |

p < 0.05 compared to MFD Control. Values are presented as mean ± SEM. Data extracted from published studies.[1]

The results indicate that this compound treatment significantly accelerated weight loss, primarily through a reduction in fat mass, without affecting food intake or overall energy expenditure.[1] The decrease in the respiratory exchange ratio suggests a shift towards preferential fat utilization for energy.[1]

Experimental Protocols: In Vivo Studies

Diet-Induced Obesity Mouse Model

Objective: To induce obesity in mice for the evaluation of anti-obesity compounds.

Animal Model: Male C57BL/6J mice, 6-8 weeks of age.

Diet:

-

High-Fat Diet (HFD): 60% kcal from fat.

-

Moderate-Fat Diet (MFD): 30% kcal from fat.

-

Low-Fat Control Diet: 10% kcal from fat.

Procedure:

-

Acclimatize mice for at least one week on a standard chow diet.

-

Randomize mice into diet groups.

-

Feed mice the HFD for 8-12 weeks to induce a stable obese phenotype.

-

Monitor body weight weekly.

-

Following the induction phase, switch the obese mice to the respective treatment diets (MFD with or without this compound).

-

Continue to monitor body weight and other metabolic parameters for the duration of the treatment period.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose homeostasis and insulin sensitivity.

Procedure:

-

Fast mice for 6 hours with free access to water.

-

Record baseline blood glucose from a tail snip using a glucometer.

-

Administer a 2 g/kg bolus of glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Calculate the area under the curve (AUC) for the glucose excursion.

Indirect Calorimetry with Mild Cold Challenge

Objective: To measure energy expenditure and substrate utilization.

Equipment: Comprehensive Lab Animal Monitoring System (CLAMS) or similar metabolic cages.

Procedure:

-

Individually house mice in metabolic cages with free access to food and water.

-

Acclimatize mice to the cages for 24-48 hours.

-

Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously for at least 24 hours at a thermoneutral temperature (30°C).

-

Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and Energy Expenditure.

-

For the mild cold challenge, reduce the ambient temperature to a specified level (e.g., 22°C or lower) for a defined period (e.g., 24 hours) while continuing to monitor metabolic parameters.

Signaling Pathways and Visualizations

This compound exerts its effects by inhibiting ALDH1A1, thereby reducing the synthesis of retinoic acid. This modulation of the retinoic acid signaling pathway is believed to be the primary mechanism underlying the observed anti-obesity effects.

Caption: Proposed mechanism of action for this compound.

Caption: this compound discovery and development workflow.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of ALDH1A1 in metabolic regulation. Preclinical studies have demonstrated its potential as a therapeutic agent for obesity by promoting weight loss through increased fat utilization. The data presented in this guide support the continued investigation of selective ALDH1A1 inhibitors as a novel therapeutic strategy for metabolic diseases.

Future research should focus on further delineating the downstream molecular targets of the this compound-mediated pathway and exploring its efficacy and safety in more advanced preclinical models. As of the publication of this guide, there is no publicly available information regarding the clinical development of this compound in humans. Further investigation is warranted to determine the translational potential of these findings.

References

- 1. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Fsi-TN42 in Retinoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA) is a critical signaling molecule derived from vitamin A that governs a multitude of physiological processes, including cellular differentiation, proliferation, and apoptosis. The synthesis of retinoic acid is a tightly regulated two-step enzymatic process, with the final, irreversible step being the oxidation of retinaldehyde to retinoic acid. This conversion is predominantly catalyzed by a family of enzymes known as aldehyde dehydrogenases (ALDH), with ALDH1A1 being a key isoform. Dysregulation of ALDH1A1 activity and subsequent alterations in retinoic acid homeostasis have been implicated in various pathologies, including cancer and metabolic diseases. Fsi-TN42 (also referred to as N42) has been identified as a potent, selective, and irreversible inhibitor of ALDH1A1. This technical guide provides a comprehensive overview of the role of this compound as a modulator of retinoic acid synthesis through the inhibition of ALDH1A1. It details the mechanism of retinoic acid synthesis, the inhibitory characteristics of this compound, and the experimental protocols used to characterize its activity. This document is intended to serve as a resource for researchers and professionals in the fields of drug development and metabolic disease.

The Retinoic Acid Synthesis Pathway

The intracellular synthesis of all-trans-retinoic acid from all-trans-retinol is a two-step oxidation process.[1][2] The first step, the reversible oxidation of retinol to retinaldehyde, is considered rate-limiting.[2][3] The second step is the irreversible oxidation of retinaldehyde to retinoic acid, which is catalyzed by retinaldehyde dehydrogenases (RALDHs), a subfamily of the aldehyde dehydrogenase (ALDH) superfamily.[1][3] The primary enzymes responsible for this conversion are ALDH1A1, ALDH1A2, and ALDH1A3.[3]

The signaling pathway for retinoic acid synthesis is depicted below:

Caption: The retinoic acid synthesis and signaling pathway, highlighting the inhibitory action of this compound on ALDH1A1.

This compound: A Selective ALDH1A1 Inhibitor

This compound has been identified as a selective, orally active, and irreversible inhibitor of ALDH1A1.[4] Its inhibitory activity has been characterized both in vitro using purified recombinant enzymes and in cell-based assay systems.[5][6]

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound have been quantified and are summarized in the table below.

| Parameter | Value | Enzyme | Notes | Reference |

| IC50 | 23 nM | ALDH1A1 | In vitro assay with recombinant enzyme. | [4][5] |

| Selectivity | 800-fold | ALDH1A1 vs. ALDH1A2 | This compound is 800-fold more potent against ALDH1A1 than ALDH1A2. | [4][5][6] |

| Mechanism | Irreversible | ALDH1A1 | This compound binds irreversibly to ALDH1A1. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound and its effect on retinoic acid synthesis.

In Vitro ALDH1A1 Inhibition Assay

This protocol is designed to determine the inhibitory activity of compounds against purified ALDH enzymes.

Objective: To measure the IC50 value of this compound for ALDH1A1.

Materials:

-

Purified recombinant human ALDH1A1 and ALDH1A2 enzymes.[7]

-

This compound (N42)

-

Assay Buffer: 25 mM BES buffer, pH 7.5.[7]

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Propionaldehyde (substrate for ALDH1A1)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm.[7]

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Incubate the enzyme and inhibitor mixture for 2 minutes at 25°C.[7]

-

Initiate the reaction by adding 200 µM NAD+ and 100 µM propionaldehyde.[7]

-

Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm for 2-3 minutes in kinetic mode.[8] The molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.[7]

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control (DMSO only).

-

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

References

- 1. researchgate.net [researchgate.net]

- 2. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

Fsi-TN42 and Its Role in Adipogenesis: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of Fsi-TN42, a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), and its implications for the regulation of adipogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing adipocyte differentiation and the therapeutic potential of targeting the retinoic acid synthesis pathway.

Executive Summary

This compound is a potent and specific irreversible inhibitor of ALDH1A1, an enzyme crucial for the synthesis of retinoic acid (RA). Research into the role of ALDH1A1 has revealed its significant involvement in adipogenesis, the process of preadipocyte differentiation into mature adipocytes. Inhibition of ALDH1A1 by compounds such as this compound has been shown to suppress weight gain and reduce visceral adiposity in preclinical models of diet-induced obesity.[1][2][3][4] The primary mechanism involves the modulation of key transcriptional regulators of adipogenesis, leading to a reduction in fat storage and a promotion of a thermogenic phenotype in white adipose tissue. This guide will detail the underlying molecular pathways, present relevant experimental data from studies on ALDH1A1 inhibition, and provide standardized protocols for investigating these effects in a laboratory setting.

The Role of ALDH1A1 in Adipogenesis

ALDH1A1 is a key enzyme in the conversion of retinaldehyde to retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors.[5] During adipocyte differentiation, the expression of ALDH1A1 increases, suggesting a direct role in this process. The localized synthesis of retinoic acid within preadipocytes is critical for their maturation into functional fat cells.

Inhibition of ALDH1A1 disrupts this process, leading to a suppression of adipogenesis. This is primarily achieved through the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the master regulator of adipocyte differentiation.[6][7] The reduction in PPARγ expression is mediated, at least in part, by the decreased expression of Zinc Finger Protein 423 (ZFP423), a key transcriptional activator of PPARγ.[6][7][8]

Furthermore, the inhibition of ALDH1A1 has been observed to induce a "browning" of white adipose tissue (WAT), characterized by the increased expression of Uncoupling Protein 1 (UCP1).[9][10][11] This leads to a shift from energy storage to energy expenditure through thermogenesis, contributing to the anti-obesity effects observed with ALDH1A1 inhibitors.

This compound: A Selective ALDH1A1 Inhibitor

This compound is a piperazine-based compound that acts as a selective and irreversible inhibitor of ALDH1A1. It exhibits a low nanomolar half-maximal inhibitory concentration (IC50) for ALDH1A1 and demonstrates high specificity, with over 800-fold greater potency against ALDH1A1 compared to ALDH1A2.[1][2][4][12] In vivo studies have shown that oral administration of this compound effectively suppresses weight gain and reduces fat mass in mice fed a high-fat diet, without the adverse side effects associated with less specific ALDH1A inhibitors.[1][2][3][4]

While direct in vitro studies on the effect of this compound on preadipocyte differentiation are not yet extensively published, its known mechanism of action through ALDH1A1 inhibition allows for strong inferences about its anti-adipogenic properties.

Signaling Pathways Modulated by this compound

The anti-adipogenic effects of this compound are mediated through the modulation of specific signaling pathways. The primary pathway involves the inhibition of retinoic acid synthesis, which subsequently impacts the transcriptional cascade governing adipogenesis.

Quantitative Data on ALDH1A1 Inhibition and Adipogenesis

While specific quantitative data for this compound in in vitro adipogenesis models is limited, the following table summarizes expected outcomes based on studies with other ALDH1A1 inhibitors and ALDH1A1 knockout models.

| Parameter | Treatment Group | Expected Outcome | Reference Assay |

| Lipid Accumulation | Preadipocytes + ALDH1A1 inhibitor | Decreased | Oil Red O Staining |

| PPARγ mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Decreased | quantitative PCR |

| C/EBPα mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Decreased | quantitative PCR |

| Adiponectin mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Decreased | quantitative PCR |

| UCP1 mRNA Expression | Preadipocytes + ALDH1A1 inhibitor | Increased | quantitative PCR |

Experimental Protocols

The following are standardized protocols that can be adapted to investigate the effects of this compound on adipogenesis in vitro.

3T3-L1 Preadipocyte Differentiation

This protocol describes the induction of adipogenesis in the 3T3-L1 preadipocyte cell line, a widely used model for studying fat cell development.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum

-

DMEM with 10% fetal bovine serum (FBS)

-

Insulin solution (1 mg/mL)

-

Dexamethasone solution (1 mM)

-

3-isobutyl-1-methylxanthine (IBMX) solution (0.5 M)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Culture plates

Procedure:

-

Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum and grow to confluence.

-

Induction (Day 0): Two days post-confluence, replace the medium with DMEM containing 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX. Include this compound at the desired concentrations in the treatment groups.

-

Maintenance (Day 2): After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin, with or without this compound.

-

Maturation (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Change the medium every 2-3 days. Mature adipocytes are typically observed between days 8 and 12.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in culture plates

-

PBS

-

10% formalin solution

-

Oil Red O stock solution (0.5% in isopropanol)

-

Oil Red O working solution (6 parts stock to 4 parts water, filtered)

-

Isopropanol (100%)

Procedure:

-

Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow to dry completely. Add the Oil Red O working solution and incubate for 10-15 minutes.

-

Washing: Aspirate the staining solution and wash the cells with water until the excess stain is removed.

-

Quantification: Elute the stain from the cells by adding 100% isopropanol and incubating for 10 minutes. Measure the absorbance of the eluate at 510 nm.

Quantitative PCR (qPCR) for Adipogenic Gene Expression

This method is used to quantify the mRNA levels of key adipogenic marker genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers (e.g., for PPARγ, C/EBPα, Adiponectin, UCP1, and a housekeeping gene like GAPDH or β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the differentiated adipocytes at the desired time points.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

Analysis: Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Conclusion and Future Directions

The selective inhibition of ALDH1A1 by this compound presents a promising therapeutic strategy for combating obesity and related metabolic disorders. The underlying mechanism, which involves the suppression of adipogenesis and the promotion of thermogenesis, offers a dual benefit of reducing fat storage and increasing energy expenditure. Further in vitro studies are warranted to precisely quantify the effects of this compound on preadipocyte differentiation and to fully elucidate the downstream signaling events. Such research will be crucial for the continued development of ALDH1A1 inhibitors as a novel class of anti-obesity agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Retinol Binding Protein 7 Promotes Adipogenesis in vitro and Regulates Expression of Genes Involved in Retinol Metabolism [frontiersin.org]

- 6. Transcriptional Control of Preadipocyte Determination by Zfp423 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional control of preadipocyte determination by Zfp423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ZFP423 controls EBF2 coactivator recruitment and PPARγ occupancy to determine the thermogenic plasticity of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

The ALDH1A1 Inhibitor Fsi-TN42: A Deep Dive into its Impact on Energy Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The rising prevalence of obesity and associated metabolic disorders has spurred intensive research into novel therapeutic strategies. One promising avenue targets the intricate signaling pathways governing energy balance. Fsi-TN42, a selective and irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), has emerged as a significant compound of interest. This technical guide provides a comprehensive overview of the effects of this compound on energy metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's metabolic effects.

Core Mechanism of Action: Targeting Retinoic Acid Synthesis

This compound exerts its effects by specifically inhibiting ALDH1A1, an enzyme crucial for the biosynthesis of retinoic acid (RA) from retinaldehyde.[1][2] RA is a potent signaling molecule that regulates gene expression through nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] By blocking ALDH1A1, this compound effectively reduces the endogenous synthesis of RA in key metabolic tissues like adipose tissue.[4][5] This reduction in RA signaling in adipocytes leads to a cascade of metabolic changes, most notably the induction of a thermogenic program.[6][7] A key target of this altered signaling is the Uncoupling Protein 1 (UCP1), whose expression is upregulated in white adipose tissue, promoting a "browning" effect and increasing energy expenditure through heat production.[6][7][8]

Quantitative Effects of this compound on Energy Metabolism

The administration of this compound in a diet-induced mouse model of obesity has demonstrated significant effects on body weight, body composition, and energy substrate utilization. The following tables summarize the key quantitative findings from preclinical studies.

| Parameter | Treatment Group | Observation | Significance |

| Body Weight | This compound | Accelerated weight loss compared to control. | p < 0.05[2] |

| Fat Mass | This compound | Significant reduction in visceral and subcutaneous adipose depots. | p < 0.05[2] |

| Lean Mass | This compound | No significant change in lean body mass. | Not Significant[9] |

| Food Intake | This compound | No significant alteration in daily food consumption. | Not Significant[9] |

| Activity Levels | This compound | No significant change in spontaneous physical activity. | Not Significant[9] |

| Energy Expenditure | This compound | Maintained a similar level of total energy expenditure compared to control. | Not Significant[9] |

| Substrate Utilization (Respiratory Exchange Ratio - RER) | This compound | Preferential utilization of fat for energy, especially under thermoneutral or mild cold challenge. | [9] |

| UCP1 Expression in White Adipose Tissue | This compound | Significantly increased expression, particularly with mild cold challenge. | [10] |

Table 1: Summary of In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model.

| Parameter | Value |

| IC50 for ALDH1A1 | 23 nM[1] |

| Selectivity | 800-fold more potent against ALDH1A1 than ALDH1A2[1][2] |

Table 2: In Vitro Potency and Selectivity of this compound.

Key Experimental Protocols

This section details the methodologies employed in the pivotal studies investigating the effects of this compound.

Diet-Induced Obesity Mouse Model

-

Animals: C57BL/6J male mice are typically used.[2]

-

Induction of Obesity: Mice are fed a high-fat diet (HFD), often with 45% or 60% of calories from fat, for a period of 8-15 weeks to induce obesity.[2][11]

-

Treatment Administration: this compound is administered orally. In the key study by Paik et al. (2025), this compound was mixed into a moderate-fat diet at a concentration of 1 g/kg of diet.[9] A control group receives the moderate-fat diet without the compound.

-

Duration: The treatment period typically lasts for several weeks, for instance, 8 weeks in the aforementioned study.[9]

Body Composition Analysis

-

Method: Quantitative Magnetic Resonance (QMR) is a precise and non-invasive method used to measure total body fat, lean mass, and body water in live mice.[12][13]

-

Procedure: Conscious mice are placed in a restraining tube and inserted into the QMR instrument. The measurement process is rapid, usually taking 2-4 minutes per animal, and does not require anesthesia.[12][13]

Indirect Calorimetry for Energy Expenditure and Substrate Utilization

-

System: An open-circuit indirect calorimetry system (e.g., Oxymax) is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).[14]

-

Acclimation: Mice are individually housed in metabolic chambers and allowed to acclimate for a period (e.g., 24-48 hours) before data collection begins.[11]

-

Data Collection: VO2 and VCO2 are measured at regular intervals over a set period, often including both light and dark cycles.[11]

-

Calculations:

-

Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/hr) = 3.941 x VO2 + 1.106 x VCO2.

-

Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2. An RER value approaching 0.7 indicates predominantly fat oxidation, while a value of 1.0 suggests carbohydrate oxidation.[15]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

Tissue Collection: Adipose tissue depots (e.g., epididymal white adipose tissue) are collected, snap-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction: Total RNA is isolated from the tissue using a suitable kit (e.g., RNeasy Lipid Tissue Mini Kit).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: The expression of target genes, such as Ucp1, and a housekeeping gene for normalization (e.g., Cyclophilin) is quantified using a real-time PCR system with specific primers and probes.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits ALDH1A1, reducing retinoic acid synthesis and leading to increased UCP1 expression and thermogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Action of Aldehyde Dehydrogenases Influences Depot-Specific Fat Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Retinaldehyde dehydrogenase 1 regulates a thermogenic program in white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aldehyde dehydrogenase 1a1 (Aldh1a1) regulates energy metabolism in adipocytes from different species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic acid has different effects on UCP1 expression in mouse and human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coupling of energy intake and energy expenditure across a temperature spectrum: impact of diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Magnetic Resonance | BCM [bcm.edu]

- 13. Evaluation of a quantitative magnetic resonance method for mouse whole body composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter [bio-protocol.org]

- 15. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]

- 16. researchgate.net [researchgate.net]

Investigating the Downstream Targets of Fsi-TN42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fsi-TN42 is a potent and selective irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme in the biosynthesis of retinoic acid (RA). By downregulating RA production, this compound has demonstrated significant efficacy in promoting weight loss and reducing adiposity in preclinical models of diet-induced obesity. This technical guide provides a comprehensive overview of the known downstream targets and signaling pathways of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Introduction

Obesity and its associated metabolic disorders represent a growing global health crisis. This compound emerges as a promising therapeutic candidate by targeting the retinoic acid signaling pathway, which plays a crucial role in energy metabolism and adipogenesis. As a specific inhibitor of ALDH1A1, this compound offers a targeted approach to modulate metabolic processes, leading to reduced fat mass and enhanced thermogenesis without significantly affecting lean mass or food intake. This document serves as a technical resource for researchers engaged in the study of this compound and its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its effects by irreversibly binding to and inhibiting ALDH1A1. This enzyme is responsible for the conversion of retinaldehyde to retinoic acid, a critical signaling molecule that regulates gene expression through nuclear receptors, primarily Retinoic Acid Receptors (RARs) and Peroxisome Proliferator-Activated Receptors (PPARs). The inhibition of ALDH1A1 by this compound leads to a reduction in systemic and tissue-specific RA levels, which in turn modulates the activity of RARs and PPARs, impacting downstream metabolic pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Source |

| Target Enzyme | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | [1] |

| Inhibition Type | Irreversible | [2] |

| IC50 (ALDH1A1) | 23 nM | [1] |

| Selectivity | ~800-fold more potent against ALDH1A1 than ALDH1A2 | [2][3] |

Table 2: Effects of this compound in a Diet-Induced Mouse Model of Obesity

| Parameter | Observation | Source |

| Body Weight | Significantly accelerated weight loss compared to control | [3][4] |

| Fat Mass | Significant reduction in visceral and subcutaneous adipose depots | [3][5] |

| Lean Mass | No significant change | [4] |

| Food Intake | No significant alteration | [4] |

| Activity Levels | No significant alteration | [4] |

| Energy Expenditure | Maintained at a similar level to control despite weight loss | [4] |

| Substrate Utilization | Preferential use of fat postprandially, especially under cold challenge | [4] |

| UCP1 Expression | Significantly induced in inguinal adipose tissue under mild cold challenge | [5] |

| Fasting Blood Glucose | No significant change | [5] |

| Organ Toxicity | No significant organ toxicity observed | [4] |

| Male Fertility | Not affected | [4] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The primary signaling pathway initiated by this compound involves the inhibition of ALDH1A1 and the subsequent reduction in retinoic acid levels. This leads to altered signaling through RARs and PPARs in adipose tissue, resulting in increased thermogenesis and reduced adiposity.

Caption: this compound inhibits ALDH1A1, leading to reduced retinoic acid and altered RAR/PPAR signaling, which promotes thermogenesis and fat utilization.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, this compound, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

Fsi-TN42: A Technical Guide to its High Selectivity for ALDH1A1 Over ALDH1A2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fsi-TN42, a potent and selective irreversible inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). A comprehensive overview of its selectivity for ALDH1A1 versus ALDH1A2, the experimental protocols used for this determination, and the relevant biological pathways are detailed herein. This document is intended to serve as a core resource for researchers in oncology, metabolic diseases, and drug development.

Quantitative Analysis of this compound Selectivity

This compound demonstrates remarkable selectivity for ALDH1A1 over its closely related isoform, ALDH1A2. This high degree of selectivity is critical for its potential as a therapeutic agent, minimizing off-target effects. The inhibitory activity of this compound has been quantified using in vitro enzyme inhibition assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Enzyme | Inhibitor | IC50 | Selectivity (ALDH1A2/ALDH1A1) |

| ALDH1A1 | This compound | 23 nM[1] | ~800-fold |

| ALDH1A2 | This compound | 18 µM |

Table 1: Comparative IC50 values of this compound for ALDH1A1 and ALDH1A2.

The data clearly indicates that this compound is approximately 800-fold more potent in inhibiting ALDH1A1 compared to ALDH1A2[1]. Furthermore, studies have shown that this compound acts as an irreversible inhibitor of ALDH1A1[1].

Experimental Protocols

The determination of this compound's selectivity for ALDH1A1 versus ALDH1A2 is primarily achieved through in vitro enzyme inhibition assays utilizing purified recombinant human enzymes.

In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This method quantifies the enzymatic activity of ALDH1A1 and ALDH1A2 by monitoring the production of NADH, a product of the aldehyde oxidation reaction catalyzed by these enzymes.

Materials:

-

Purified recombinant human ALDH1A1 and ALDH1A2

-

This compound (dissolved in DMSO)

-

Substrate: Propionaldehyde or Retinaldehyde

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

-

Assay Buffer: 50-100 mM Sodium Phosphate or HEPES buffer, pH 7.5

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing the assay buffer, NAD+ (typically 200 µM to 1 mM), and the purified recombinant ALDH enzyme (100-200 nM for ALDH1A1)[2].

-

Add varying concentrations of this compound to the reaction mixture. A vehicle control (DMSO) is run in parallel.

-

Incubate the enzyme with the inhibitor for a defined period (e.g., 2-15 minutes) at room temperature to allow for binding[2][3].

-

Initiate the enzymatic reaction by adding the substrate (e.g., 100 µM propionaldehyde)[2].

-

Immediately monitor the increase in absorbance at 340 nm over time (typically 2-5 minutes) in kinetic mode. This increase corresponds to the formation of NADH[2][4].

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ALDEFLUOR™ Assay

The ALDEFLUOR™ assay is a flow cytometry-based method to assess ALDH activity within living cells. While not isoform-specific, it can be used to evaluate the cellular potency of ALDH inhibitors.

Materials:

-

Cancer cell lines with known ALDH1A1 and ALDH1A2 expression levels

-

ALDEFLUOR™ reagent (BODIPY-aminoacetaldehyde)

-

This compound

-

ALDH inhibitor, N,N-diethylaminobenzaldehyde (DEAB), as a negative control

-

Flow cytometer

Protocol:

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer.

-

Treat the cells with varying concentrations of this compound for a predetermined time.

-

Add the activated ALDEFLUOR™ substrate to the cell suspension and incubate at 37°C for 30-60 minutes.

-

A control sample is treated with DEAB to define the background fluorescence.

-

Analyze the cell population for fluorescence using a flow cytometer.

-

The shift in fluorescence intensity in the presence of this compound compared to the untreated control indicates the level of ALDH inhibition.

Signaling Pathways and Mechanism of Action

This compound exerts its effect by intervening in the biosynthesis of retinoic acid (RA), a critical signaling molecule involved in cell growth, differentiation, and apoptosis.

Caption: Retinoic acid synthesis pathway and the inhibitory action of this compound.

ALDH1A1 and ALDH1A2 are key enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid[5]. Retinoic acid then binds to nuclear receptors (RAR/RXR) to regulate the transcription of target genes involved in various cellular processes. This compound selectively and irreversibly inhibits ALDH1A1, thereby blocking the production of retinoic acid through this specific isoform.

Caption: Workflow for determining this compound selectivity and potency.

This workflow illustrates the key steps in characterizing the inhibitory properties of this compound, from in vitro enzymatic assays to cell-based assessments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Frontiers | Global Deletion of ALDH1A1 and ALDH1A2 Genes Does Not Affect Viability but Blocks Spermatogenesis [frontiersin.org]

The Role of ALDH1A1 in Diet-Induced Obesity: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldehyde dehydrogenase 1 family member A1 (ALDH1A1) is emerging as a critical regulator of energy metabolism and a promising therapeutic target for the management of diet-induced obesity. As a key enzyme in the synthesis of retinoic acid (RA), ALDH1A1 influences adipogenesis, fat storage, and energy expenditure. Genetic and pharmacological studies in preclinical models have demonstrated that the absence or inhibition of ALDH1A1 activity leads to a lean phenotype, characterized by resistance to weight gain on a high-fat diet, reduced visceral adiposity, and improved glucose homeostasis. This resistance is largely attributed to an increase in energy expenditure, driven by the "browning" of white adipose tissue and enhanced thermogenesis. This technical guide provides an in-depth overview of the core science underpinning the role of ALDH1A1 in obesity, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.

ALDH1A1 and Retinoic Acid Signaling in Adipose Tissue

ALDH1A1 is one of three major enzymes that catalyze the irreversible oxidation of retinaldehyde to retinoic acid, the active metabolite of vitamin A.[1] RA is a potent signaling molecule that regulates the transcription of a wide array of genes by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.

In the context of metabolic health, ALDH1A1 is predominantly expressed in white adipose tissue (WAT), particularly in the visceral depots of both mice and humans.[3] Notably, its expression is positively correlated with body mass index, suggesting a significant role in the pathophysiology of obesity.[3] The activity of ALDH1A1, and consequently the local concentration of RA, is critical in determining adipocyte fate and function. While RA has complex and sometimes paradoxical effects on adipogenesis, the modulation of its synthesis through ALDH1A1 presents a key control point in energy balance.[4]

Genetic Evidence from Aldh1a1 Knockout Mouse Models

The most compelling evidence for the role of ALDH1A1 in obesity comes from studies of Aldh1a1 knockout (Aldh1a1-/-) mice. These mice are healthy and fertile but exhibit a remarkable resistance to diet-induced obesity when challenged with a high-fat diet (HFD).[2][5] This phenotype is characterized by reduced fat accumulation, particularly in visceral depots, and significant improvements in metabolic parameters. The absence of ALDH1A1 leads to an accumulation of its substrate, retinaldehyde, which has been identified as an active signaling molecule that can induce a thermogenic program in white adipocytes.[3]

Table 1: Phenotypic Comparison of Wild-Type vs. Aldh1a1-/- Mice on a High-Fat Diet

| Parameter | Wild-Type (WT) on HFD | Aldh1a1-/- on HFD | Key Findings | Citations |

| Body Weight Gain | Significant increase | Significantly attenuated gain | Aldh1a1-/- mice are resistant to HFD-induced weight gain. | [1][2][5] |

| Visceral Adiposity | Markedly increased | Significantly reduced | ALDH1A1 deficiency protects against the accumulation of pathogenic visceral fat. | [4][6] |

| Adipocyte Size | Hypertrophy observed | Smaller adipocytes | Reduced lipid storage capacity in the absence of ALDH1A1. | [1] |

| Energy Expenditure | Normal | Increased | ALDH1A1 deficiency leads to a hypermetabolic state. | [3] |

| Glucose Homeostasis | Insulin resistance develops | Improved glucose tolerance | Protection against HFD-induced insulin resistance. | [3][6] |

| UCP1 Expression in WAT | Low/undetectable | Significantly induced | Indicates "browning" of white adipose tissue and increased thermogenic capacity. | [3][6] |

Pharmacological Inhibition of ALDH1A1

The resistance to obesity observed in Aldh1a1-/- mice has spurred the development of pharmacological inhibitors targeting ALDH1A1. Initial studies utilized pan-ALDH1A inhibitors, such as WIN 18,446, which, while effective in reducing weight gain, were associated with off-target effects like hepatic lipidosis and reversible male infertility due to the inhibition of other ALDH isoforms.[2][7]

More recently, the development of specific ALDH1A1 inhibitors, such as FSI-TN42 (N42), has demonstrated the therapeutic potential of targeting this enzyme with greater precision.[2][8] These specific inhibitors replicate the beneficial metabolic effects of ALDH1A1 knockout without the adverse effects associated with broader ALDH inhibition.[2][9]

Table 2: Effects of ALDH1A1 Inhibitors in Diet-Induced Obese Mice

| Compound | Target | Body Weight Gain | Visceral Adiposity | Glucose Tolerance | Hepatic Lipidosis | Male Fertility | Citations |

| WIN 18,446 | Pan-ALDH1A | Suppressed | Reduced | Improved | Increased | Reversibly inhibited | [1][2] |

| This compound (N42) | ALDH1A1-specific | Significantly suppressed | Reduced | No significant change noted | Not observed | Unaffected | [2][5][8][9] |

Signaling Pathways and Mechanisms of Action

The metabolic benefits of ALDH1A1 inhibition or deletion are primarily driven by a shift in retinoid signaling within adipose tissue. The reduction in RA synthesis leads to an accumulation of retinaldehyde. Retinaldehyde, in turn, activates the retinoic acid receptor (RAR) to induce the expression of a thermogenic gene program, including Uncoupling Protein 1 (UCP1), through the recruitment of the coactivator PGC-1α.[3] This process effectively converts energy-storing white adipocytes into energy-dissipating "beige" or "brite" adipocytes, leading to increased overall energy expenditure.

Figure 1. The enzymatic conversion of retinol to retinoic acid, highlighting the critical role of ALDH1A1.

Figure 2. Proposed signaling cascade following ALDH1A1 inhibition, leading to a thermogenic phenotype.

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in metabolic research. The following protocols are synthesized from methodologies reported in key studies on ALDH1A1.

Animal Models and Diet-Induced Obesity Induction

-